Trimethylsilylmethyl azide

Organic Synthesis Safety Engineering Reagent Selection

Trimethylsilylmethyl azide (TMSCH₂N₃, CAS 87576-94-1) is an organosilicon compound belonging to the silyl alkyl azide class, widely recognized as a thermally stable, non-explosive alternative to volatile alkyl azides such as methyl azide. It serves as a nucleophilic nitrogen source and a precursor to 1,3-dipoles, enabling efficient amination of aryl Grignard and lithium reagents to produce primary anilines in high yields, as well as participating in [3+2] cycloadditions with acetylenic dipolarophiles to generate 1,2,3-triazoles.

Molecular Formula C4H11N3Si
Molecular Weight 129.24 g/mol
CAS No. 87576-94-1
Cat. No. B1267221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilylmethyl azide
CAS87576-94-1
Molecular FormulaC4H11N3Si
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CN=[N+]=[N-]
InChIInChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3
InChIKeyHKBUFTCADGLKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilylmethyl Azide (CAS 87576-94-1): A Thermally Stable, Non-Explosive Azide Reagent for Aniline Synthesis and Click Chemistry


Trimethylsilylmethyl azide (TMSCH₂N₃, CAS 87576-94-1) is an organosilicon compound belonging to the silyl alkyl azide class, widely recognized as a thermally stable, non-explosive alternative to volatile alkyl azides such as methyl azide . It serves as a nucleophilic nitrogen source and a precursor to 1,3-dipoles, enabling efficient amination of aryl Grignard and lithium reagents to produce primary anilines in high yields, as well as participating in [3+2] cycloadditions with acetylenic dipolarophiles to generate 1,2,3-triazoles [1].

Why Generic Azide Substitution Fails: Key Differentiators of Trimethylsilylmethyl Azide in Safety, Stability, and Amination Efficiency


Direct substitution of trimethylsilylmethyl azide (TMSMA) with alternative azides such as methyl azide, trimethylsilyl azide (TMSA), benzyl azide, or sodium azide is not functionally equivalent. TMSMA uniquely combines the thermal stability and non-explosive character of a silyl group with the nucleophilic reactivity of a methylene-linked azide, enabling high-yield amination of aryl organometallics without the explosive hazard of methyl azide (boiling point 20 °C, explosive) . Unlike sodium azide, which requires in situ activation, TMSMA is a ready-to-use organic-soluble liquid that can be stored for months in a refrigerator [1]. Compared to TMSA, the additional methylene spacer in TMSMA alters both its reactivity profile and the stability of its reaction intermediates, making it the preferred reagent for transformations that require an α‑functionalized azide equivalent [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for Trimethylsilylmethyl Azide vs. Closest Analogs


Thermal Stability and Non‑Explosive Handling vs. Methyl Azide

Unlike methyl azide, which is a volatile explosive (boiling point 20 °C), trimethylsilylmethyl azide is thermally stable up to 120 °C and can be stored for months in a refrigerator without decomposition . This stability directly addresses the handling hazards associated with alkyl azides and enables its use in standard laboratory environments [1].

Organic Synthesis Safety Engineering Reagent Selection

Amination of Aryl Grignard Reagents: Higher Yields Compared to Acetone Oxime and Methoxyamine Methods

Trimethylsilylmethyl azide (TMSMA) provides primary arylamines in 69–79% yield when reacted with aryl Grignard reagents, significantly outperforming acetone oxime (12–70% yield) and phenyl Grignard reactions with methoxyamine/methyllithium (37% yield) [1]. A specific example using veratrole and n-butyllithium followed by TMSMA gave 2,3-dimethoxyaniline in 78% isolated yield [2].

C–N Bond Formation Arylamine Synthesis Reagent Efficiency

Regioselectivity Enhancement in Ru-Catalyzed Alkyne-Azide Cycloaddition of Internal Alkynes

In the Ru-catalyzed alkyne-azide cycloaddition (RuAAC) of internal alkynes with TMSMA, the addition of a soluble Cu(I) additive improved regioselectivity to approximately 11:1 and accelerated the reaction rate (half-life 46 min vs. 133 min without Cu) [1]. This demonstrates TMSMA's compatibility with catalytic systems that enhance both selectivity and throughput.

Click Chemistry Triazole Synthesis Process Chemistry

Quantitative Synthesis from Chloromethyltrimethylsilane: High Conversion vs. Alternative Azide Sources

Trimethylsilylmethyl azide can be prepared quantitatively (97% yield) from trimethylsilylmethyl chloride and sodium azide [1]. This high conversion contrasts with in situ generation of organic azides from alkyl halides and NaN₃, which often suffer from incomplete conversion and require excess of one reagent [2].

Reagent Preparation Process Efficiency Cost Analysis

Optimal Application Scenarios for Trimethylsilylmethyl Azide Based on Evidence‑Backed Performance


Scalable Synthesis of Primary Arylamines from Grignard Reagents

When high-yielding, direct conversion of aryl Grignard reagents to primary anilines is required, trimethylsilylmethyl azide delivers 69–79% isolated yields, outperforming acetone oxime and methoxyamine methods. This makes it the reagent of choice for medicinal chemistry programs and fine chemical production where C–N bond formation is a key step [1].

Regioselective Triazole Synthesis in API Process Development

For the synthesis of 1,4,5‑trisubstituted triazoles from internal alkynes, TMSMA enables regioselectivity of up to 11:1 under Ru/Cu synergistic catalysis, significantly reducing purification burdens and improving process mass intensity. This is critical for pharmaceutical process chemists aiming to meet purity specifications while minimizing cost [2].

Thermally Sensitive or Explosion‑Hazardous Transformations

In synthetic sequences where volatile, explosive alkyl azides (e.g., methyl azide) would pose unacceptable safety risks, trimethylsilylmethyl azide provides a thermally stable (up to 120 °C) and non‑explosive alternative. This allows reactions to be conducted in standard fume hoods without specialized explosion‑proof equipment .

Preparation of Azomethine Ylides for [3+2] Cycloaddition

When access to azomethine ylides via reduction or Staudinger reaction is needed, TMSMA serves as a robust precursor, enabling the synthesis of pyrrolines, oxazoles, and other heterocycles. Its ready availability and quantitative synthesis from chloride make it a reliable building block for diversity‑oriented synthesis [3].

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